Silberhexafluoroarsenat

Übersicht

Beschreibung

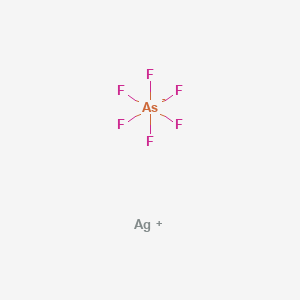

Silver hexafluoroarsenate is an inorganic compound with the chemical formula AgAsF₆. It is a white crystalline solid that is sensitive to light and moisture. This compound is known for its unique properties and applications in various fields, including chemistry and industry.

Wissenschaftliche Forschungsanwendungen

Silver hexafluoroarsenate has several scientific research applications:

Wirkmechanismus

. The primary targets of this compound are not well-documented in the literature. . .

Mode of Action

These include adhesion to microbial cells, penetration inside the cells, reactive oxygen species (ROS) and free radical generation, and modulation of microbial signal transduction pathways

Biochemical Pathways

Silver compounds can interfere with the normal functioning of bacterial cells, leading to their death . This can disrupt various biochemical pathways within these cells.

Result of Action

Silver compounds can cause cellular toxicity in bacterial cells, leading to their death .

Action Environment

The action, efficacy, and stability of silver hexafluoroarsenate can be influenced by various environmental factors. For instance, the compound is sensitive to light and humidity . It is soluble in sulfur dioxide but less soluble in dichloromethane . These factors can affect how the compound interacts with its environment and its targets.

Biochemische Analyse

Cellular Effects

Silver ions are known to have antimicrobial properties and can influence cell function They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that silver ions can bind to biomolecules and inhibit or activate enzymes They can also cause changes in gene expression

Vorbereitungsmethoden

Silver hexafluoroarsenate can be synthesized through several methods. One common method involves the reaction between silver fluoride and arsenic pentafluoride: [ \text{AgF} + \text{AsF}_5 \rightarrow \text{AgAsF}_6 ] This reaction typically occurs under controlled conditions to ensure the purity and stability of the product .

Analyse Chemischer Reaktionen

Silver hexafluoroarsenate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is relatively inert.

Substitution: It can undergo substitution reactions with other halides or complexing agents.

Hydrolysis: While the hexafluoroarsenate ion is stable against hydrolysis, related ions like hydroxyfluoroarsenate are not.

Common reagents used in these reactions include hydrogen fluoride and other fluorine donors. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Silver hexafluoroarsenate can be compared with other similar compounds such as:

Silver hexafluoroantimonate: Similar in structure but contains antimony instead of arsenic.

Silver hexafluorophosphate: Contains phosphorus instead of arsenic and has different reactivity and applications.

Silver hexafluoroarsenate is unique due to its specific chemical properties and the stability of the hexafluoroarsenate ion.

Eigenschaften

IUPAC Name |

silver;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKNPXMHZPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgAsF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454426 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.780 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12005-82-2 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the typical coordination environment of Silver in complexes with Silver hexafluoroarsenate?

A1: Silver hexafluoroarsenate often forms complexes where the Silver ion exhibits a distorted octahedral coordination. This is exemplified in the complex , where two bridging and one terminal dioxane ligands coordinate to Silver. [] The Ag-O bond lengths in this complex range from 242-249 pm. Interestingly, a weak Ag···F contact with the hexafluoroarsenate anion completes the disordered octahedral coordination sphere around the Silver ion. []

Q2: Does Silver hexafluoroarsenate always lead to ring-opening reactions when complexed with cyclic ethers?

A2: Not necessarily. Research shows that the reaction of excess 1,3-dioxane with Silver hexafluoroarsenate does not result in ring-opening of the ether. [] Instead, a chain polymer, , is formed, indicating that Silver hexafluoroarsenate can coordinate to cyclic ethers without disrupting their ring structure under certain conditions. []

Q3: Can Silver hexafluoroarsenate form complexes with sulfur-containing ligands?

A3: Yes, Silver hexafluoroarsenate readily forms complexes with sulfur-containing ligands. One example is its complex with tetrasulfur tetranitrogen dioxide, forming [Ag(S4N4O2)4]+[AsF6]–. [] In this complex, Silver interacts with the nitrogen and oxygen atoms of the ligand, leaving the delocalized bonding within the S4N4O2 ring relatively undisturbed. []

Q4: How does the coordination mode of Silver differ between complexes with S4N4O2 and S3N2O ligands?

A4: While both involve sulfur-containing ligands, the coordination modes differ. In the complex with S4N4O2, Silver primarily interacts with nitrogen atoms, forming a square planar arrangement with additional weaker interactions with oxygen atoms. [] Conversely, in the complex with 1-oxo-1λ4,2,4λ4,3,5-trithiadiazole (S3N2O), Silver exhibits linear coordination with the ring nitrogen atoms. [] This difference highlights the adaptable nature of Silver coordination in the presence of diverse ligands.

Q5: Are there any analytical techniques available to characterize Silver hexafluoroarsenate complexes?

A5: X-ray crystallography is a powerful technique used to elucidate the structure of Silver hexafluoroarsenate complexes. This method provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ] By analyzing the crystallographic data, researchers can gain insights into the coordination environment of Silver and the nature of its interactions with various ligands.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.